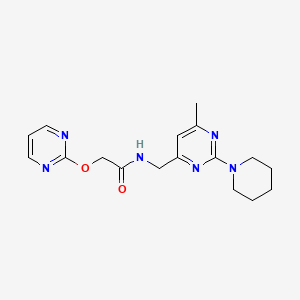
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-2-(pyrimidin-2-yloxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of acetamides and features a unique structure that includes a piperidinyl-pyrimidinyl moiety and an acetamide linkage. The synthesis typically involves several key steps:
- Formation of the Pyrimidine Ring : This can be achieved through condensation reactions involving appropriate aldehydes and amidines.
- Introduction of the Piperidine Group : Often done via nucleophilic substitution reactions.
- Coupling with Dimethylphenyl Group : This is commonly accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing piperidine and pyrimidine moieties possess antibacterial activity against various strains, including Mycobacterium tuberculosis .
Anti-inflammatory Effects
The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is supported by docking studies that suggest potential interactions with molecular targets such as cyclooxygenase (COX) enzymes .
Anticancer Activity
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, some derivatives were shown to arrest the cell cycle at the G2/M phase, indicating their potential as anticancer agents .
This compound likely interacts with specific molecular targets, modulating their activity. This can include binding to receptors or enzymes, leading to downstream effects such as reduced inflammation or inhibited tumor growth.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
- Antitubercular Activity : A series of pyrimidine derivatives were synthesized and tested against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
- Cytotoxicity Evaluation : In cytotoxicity assays on HEK-293 cells, several derivatives showed low toxicity, indicating their potential for therapeutic use without significant side effects .
- Anti-inflammatory Studies : Compounds were assessed for their ability to inhibit COX enzymes, demonstrating promise as anti-inflammatory agents .
Data Summary
| Activity Type | Test Organism/Cell Type | IC50 (μM) | Notes |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity observed |
| Cytotoxicity | HEK-293 cells | >10 | Low toxicity |
| Anti-inflammatory | COX inhibition | Not specified | Potential therapeutic agent |
Propriétés
IUPAC Name |
N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-2-pyrimidin-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-10-14(22-16(21-13)23-8-3-2-4-9-23)11-20-15(24)12-25-17-18-6-5-7-19-17/h5-7,10H,2-4,8-9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFXXVIJXROZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














